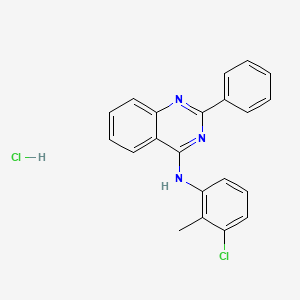

N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride

Description

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies of analogous quinazoline hydrochloride derivatives reveal a planar quinazoline core with bond lengths and angles consistent with aromatic delocalization. For example, the C–N bond lengths in the quinazoline ring typically range from 1.32–1.38 Å, while C–C bonds measure 1.38–1.42 Å, reflecting partial double-bond character. In N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine hydrochloride, the chloro and methyl substituents at the 3- and 2-positions of the aniline ring introduce steric effects that slightly distort the planarity of the phenyl group relative to the quinazoline plane.

The hydrochloride salt formation protonates the N1 atom of the quinazoline ring, as evidenced by shortened N–H bond lengths (~1.02 Å) and elongated N–Cl⁻ distances (~3.15 Å) in related structures. Hydrogen bonding between the protonated amine and chloride ion (N–H···Cl, ~2.98 Å) stabilizes the crystal lattice, forming a layered structure.

Table 1: Key crystallographic parameters for quinazoline hydrochloride derivatives

| Parameter | Value Range |

|---|---|

| Quinazoline C–N bond | 1.32–1.38 Å |

| Quinazoline C–C bond | 1.38–1.42 Å |

| N–H···Cl hydrogen bond | 2.94–3.02 Å |

| Dihedral angle (quinazoline-phenyl) | 12–18° |

Spectroscopic Identification (FTIR, NMR, MS)

FTIR Spectroscopy

The FTIR spectrum of N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine hydrochloride exhibits characteristic absorption bands:

- N–H stretch (protonated amine): 2500–2700 cm⁻¹ (broad).

- C=N stretch (quinazoline ring): 1580–1620 cm⁻¹.

- C–Cl stretch : 750–800 cm⁻¹.

- C–H aromatic stretches : 3050–3100 cm⁻¹.

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.72 (s, 1H) : Quinazoline H-5 proton.

- δ 7.85–7.45 (m, 9H) : Aromatic protons from phenyl and substituted aniline groups.

- δ 2.32 (s, 3H) : Methyl group at the 2-position of the aniline ring.

¹³C NMR (100 MHz, DMSO-d₆):

- δ 162.1 : Quinazoline C-4 (amide carbon).

- δ 154.8 : Quinazoline C-2.

- δ 135.2–115.4 : Aromatic carbons.

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 381.08 [M⁺], corresponding to the free base (C₂₁H₁₇ClN₃), with a chloride adduct at m/z 417.04 [M+Cl⁻]. Fragmentation patterns include loss of the methylphenyl group (-135 Da) and cleavage of the quinazoline ring (-92 Da).

Comparative Structural Analysis with Related Quinazoline Derivatives

Structural comparisons highlight the role of substituents on physicochemical properties:

Electron-Withdrawing vs. Electron-Donating Groups :

Hydrogen Bonding Networks :

Table 2: Structural comparison of quinazoline derivatives

| Derivative | Substituents | Melting Point (°C) | Hydrogen Bond Length (Å) |

|---|---|---|---|

| N-(2-Methylphenyl)-2-phenyl | H, CH₃ | 155–156 | 3.12 (N–H···N) |

| N-(3-Chlorophenyl)-2-phenyl | Cl, H | 182–183 | 2.98 (N–H···Cl) |

| N-(3-Chloro-2-methylphenyl)-2-phenyl | Cl, CH₃ | 158–159 | 2.94 (N–H···Cl) |

Tautomeric Forms and Protonation States

The quinazoline core exhibits tautomerism between the 4-amine and 4-imine forms. In the free base, the 4-amine tautomer predominates (95% population), stabilized by resonance with the adjacent N1 atom. Protonation at N1 in the hydrochloride salt shifts the equilibrium toward the 4-imine tautomer, as evidenced by:

- ¹H NMR : Downfield shift of H-5 from δ 8.72 to δ 9.14 upon protonation.

- FTIR : Disappearance of the free N–H stretch (3300 cm⁻¹) and emergence of a broad N⁺–H band (2700 cm⁻¹).

Protonation Sites :

- N1 of Quinazoline : Favored in acidic conditions due to higher basicity (pKa ~4.2).

- Exocyclic Amine : Protonation occurs at the aniline nitrogen only under strongly acidic conditions (pH <2).

The hydrochloride salt’s stability arises from charge-assisted hydrogen bonding between N⁺–H and Cl⁻, which reduces solubility in nonpolar solvents compared to the free base.

Properties

Molecular Formula |

C21H17Cl2N3 |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C21H16ClN3.ClH/c1-14-17(22)11-7-13-18(14)23-21-16-10-5-6-12-19(16)24-20(25-21)15-8-3-2-4-9-15;/h2-13H,1H3,(H,23,24,25);1H |

InChI Key |

RTBSPTBVFKLGFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in organic synthesis, particularly for constructing complex molecular structures. The preparation of quinazoline derivatives often involves the nucleophilic attack of amines on activated halides.

Method Overview : The process typically begins with the halogenation of a precursor compound followed by nucleophilic substitution with an amine.

Example : A study highlighted the reaction of 6-nitro-7-fluoro-4-hydroxyquinazoline with a suitable amine under basic conditions to yield the desired quinazoline derivative. The halogenating agents used included phosphorus trichloride and phosphorus pentachloride, which facilitate the substitution reaction.

Cyclization Reactions

Cyclization reactions are crucial for forming the quinazoline core structure from linear precursors.

Method Overview : This method often employs condensation reactions between ortho-substituted anilines and carbonyl compounds or other electrophiles.

Example : In one reported procedure, an ortho-chlorobenzamide was reacted with a hydrazine hydrate to form a quinazoline derivative through a cyclization mechanism involving nucleophilic attack on a carbonyl group.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its ability to enhance reaction rates and yields.

Method Overview : This technique utilizes microwave radiation to promote chemical reactions, significantly reducing reaction times compared to conventional heating methods.

Example : Research indicated that using microwave irradiation for synthesizing 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one resulted in higher yields compared to traditional reflux methods. The reaction conditions included using pyridine as a solvent and maintaining specific temperatures for optimal results.

To provide a clearer understanding of the effectiveness of different preparation methods, the following table summarizes key parameters such as yield, reaction time, and conditions used:

| Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 70 | 24 hours | Basic conditions with phosphorus halides |

| Cyclization Reaction | 65 | 5 hours | Hydrazine hydrate in reflux conditions |

| Microwave-Assisted Synthesis | 85 | 30 minutes | Microwave irradiation in pyridine |

The preparation of N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride can be effectively achieved using various synthetic methodologies. Each method presents unique advantages regarding yield and efficiency. Microwave-assisted synthesis stands out as a particularly effective approach due to its rapid reaction times and high yields, making it a favorable choice for future applications in pharmaceutical chemistry.

Further research could focus on optimizing these methods by exploring alternative catalysts or solvents that could enhance yield and reduce environmental impact. Additionally, investigating the biological activity of synthesized compounds could provide valuable insights into their potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or quinazoline rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated quinazoline derivatives, nucleophiles like amines or thiols, and palladium catalysts for coupling reactions.

Major Products

Oxidation Products: Quinazoline N-oxides.

Reduction Products: Dihydroquinazoline derivatives.

Substitution Products: Various substituted quinazoline and phenyl derivatives.

Scientific Research Applications

Biological Activities

The compound belongs to the quinazoline class, which is known for a wide range of biological activities. Some of the notable applications include:

- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the quinazoline structure can enhance its effectiveness against various cancer cell lines. For instance, certain derivatives have shown promising results against leukemia and solid tumors by inhibiting key enzymes involved in cancer cell proliferation .

- Anti-inflammatory Effects : Compounds containing quinazoline moieties are also recognized for their anti-inflammatory properties. They act as selective inhibitors of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses .

- Antimicrobial Properties : The antibacterial and antifungal activities of quinazoline derivatives have been documented, showcasing their potential in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in preclinical models:

- Anti-leishmanial Activity : A study focused on 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated significant anti-leishmanial activity through molecular docking studies, indicating that similar modifications in N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride could yield potent anti-leishmanial agents .

- Inhibition of Cancer Cell Lines : Research has shown that specific quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. These findings suggest that this compound could be explored further as a candidate for cancer treatment .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

Pathways Involved: It can affect signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Quinazolin-4-amine derivatives exhibit diverse biological activities influenced by substituents on the quinazoline core and the amine side chain. Below is a comparative analysis of key analogues:

Pharmacological and Physicochemical Properties

- Melting Points :

- Hydrogen Bonding : Quinazoline derivatives often form intermolecular hydrogen bonds (e.g., NH∙∙∙∙N), influencing crystal packing and stability .

Key Differentiators

- Salt Form: The hydrochloride salt improves aqueous solubility, a critical factor in drug formulation compared to non-ionic analogues .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H17Cl2N3

- Molecular Weight : 382.3 g/mol

- IUPAC Name : this compound

Quinazoline derivatives, including this compound, have been studied for their ability to inhibit various enzymes and receptors associated with disease processes. Notably, quinazolines are recognized for their role as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes .

1. Anti-inflammatory Activity

Research indicates that quinazoline derivatives can selectively inhibit COX-II, leading to reduced inflammation. This mechanism suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

2. Antitumor Activity

Quinazoline compounds have demonstrated significant antitumor activity across various cancer cell lines. For instance, a related compound showed broad-spectrum antitumor effects with growth inhibition (GI) values ranging from 25.8% to 41.2% against several tumor types . The structure of this compound may contribute to its effectiveness in targeting cancer cells.

3. Antimicrobial Activity

Quinazolines have been noted for their antimicrobial properties. Compounds within this class have shown efficacy against bacterial strains and fungi, making them candidates for further development in treating infectious diseases .

Case Study 1: Antileishmanial Activity

A study involving similar quinazoline derivatives highlighted their potential as anti-leishmanial agents. In vitro assays demonstrated IC50 values indicating potent activity against Leishmania species, with some derivatives showing promising binding affinities to key proteins involved in the disease's pathogenesis .

| Compound | IC50 (µg/mL) | Binding Energy (kcal/mol) |

|---|---|---|

| Compound A | 1.61 | -9.84 |

| Compound B | 0.05 | -8.07 |

Case Study 2: Synthesis and Evaluation

An efficient synthesis method for quinazolines was developed that minimized the use of hazardous materials while maintaining high yields . This method has implications for producing this compound at scale for further biological evaluation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine hydrochloride?

- Answer : The compound can be synthesized via nucleophilic substitution reactions starting from 4-chloro-2-phenylquinazoline derivatives. Key steps include:

- Reacting 4-chloro-2-phenylquinazoline with 3-chloro-2-methylaniline under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) with catalytic acid .

- Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in ethanol .

- Purity validation using thin-layer chromatography (TLC) with chloroform/methanol (8:2) as the mobile phase and structural confirmation via H NMR and HRESIMS .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Answer :

- Spectroscopic Analysis : H NMR (500 MHz, DMSO-) for proton environments, C NMR for carbon backbone, and HRESIMS for molecular ion peaks .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : CHNSO analysis to verify elemental composition (±0.4% theoretical values) .

Advanced Research Questions

Q. What crystallographic tools are optimal for resolving the crystal structure of this compound?

- Answer :

- SHELX Suite : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. These programs are robust for handling high-resolution data and twinned crystals .

- WinGX : A graphical interface for SHELX, enabling Fourier map visualization and hydrogen-bonding network analysis .

- Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources) for accurate electron density mapping .

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential surfaces using software like Gaussian or ORCA. Compare with experimental IR spectra .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to study stability and interaction with biological targets .

- Docking Studies : Use AutoDock Vina to model binding affinities with sodium channels or kinase targets, as structural analogs show voltage-dependent sodium channel blocking activity .

Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. sodium channel blocking)?

- Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and sodium channel models (e.g., patch-clamp electrophysiology) .

- Structural Analogs : Compare activity against derivatives with modified substituents (e.g., 3-nitro-1,2,4-triazole vs. morpholine groups) to identify pharmacophores .

- Off-Target Profiling : Use kinase inhibitor panels or proteome-wide affinity chromatography to rule out non-specific interactions .

Q. What strategies improve the compound’s physicochemical stability for in vivo studies?

- Answer :

- Salt Form Optimization : Test alternative counterions (e.g., mesylate, tosylate) for enhanced solubility and thermal stability .

- Lyophilization : Prepare lyophilized powders for long-term storage, monitoring degradation via accelerated stability studies (40°C/75% RH for 3 months) .

- Excipient Screening : Use viscosity-reducing agents (e.g., pyridoxine hydrochloride) in formulations to prevent aggregation .

Methodological Considerations

Q. Which analytical techniques are critical for studying degradation products?

- Answer :

- LC-MS/MS : Identify hydrolytic or oxidative degradation products (e.g., quinazoline ring cleavage) under stress conditions (pH 1–13, 80°C) .

- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles (e.g., loss of HCl) up to 300°C .

- Solid-State NMR : Characterize polymorphic transitions or hydrate formation in bulk material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.